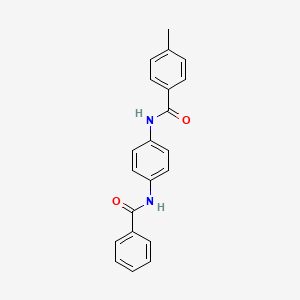

N-(4-benzamidophenyl)-4-methylbenzamide

Description

Contextual Background of N-Acylamides and Related Structures in Chemical Research

N-acylamides are a major class of organic compounds defined by the presence of a fatty acyl group linked to a primary or secondary amine through an amide bond. This chemical family is ubiquitous in nature and encompasses a vast range of structurally and functionally diverse molecules. In biological systems, N-acyl amides, often referred to as fatty acid amides, act as crucial signaling molecules involved in a multitude of physiological processes. They are broadly categorized based on the amine conjugate, including amino acid conjugates, neurotransmitter conjugates, and ethanolamine conjugates. These endogenous lipids play roles in cardiovascular function, metabolic regulation, pain, and inflammation.

Beyond their biological roles, the amide bond is a cornerstone of synthetic chemistry. Benzamide (B126) derivatives, a subclass to which N-(4-benzamidophenyl)-4-methylbenzamide belongs, are particularly significant. They are recognized as privileged structures in medicinal chemistry, forming the core of numerous pharmaceutical agents with applications as analgesics, anti-inflammatory drugs, and anti-cancer agents. The stability of the amide bond, combined with its ability to form strong hydrogen bonds, makes it a critical functional group in the design of enzyme inhibitors and receptor ligands. tandfonline.comnanobioletters.commdpi.com

Furthermore, aromatic oligoamides are a subject of intense research in supramolecular chemistry and materials science. These molecules, consisting of aromatic rings linked by amide bonds, have a propensity to adopt highly ordered, predictable secondary structures, such as helices and sheets, through intramolecular hydrogen bonding. These structures are often referred to as "foldamers" because they mimic the folding patterns of biopolymers like proteins. rsc.org The rigidity and defined shapes of these molecules make them ideal candidates for creating novel materials with tailored properties, including high-performance polymers and functional molecular assemblies. rsc.orgmdpi.com

Significance of this compound in Contemporary Chemical Science

Structurally, the compound is an analogue of aromatic polyamides, or aramids. The central p-phenylenediamine unit is a key monomer used in the synthesis of high-performance polymers like Kevlar, which are renowned for their exceptional thermal stability and mechanical strength. mdpi.com The rigid, linear nature of this compound suggests it could serve as a valuable building block or model compound for the development of novel polymeric materials with enhanced properties. The introduction of specific substituents (the methyl group) allows for fine-tuning of properties such as solubility and intermolecular interactions. mdpi.comresearchgate.net

In the field of medicinal chemistry, the benzamide framework is a frequent target for drug discovery. Numerous benzamide derivatives have been developed as potent and selective inhibitors of key biological targets, such as poly(ADP-ribose) polymerase-1 (PARP-1) and histone deacetylases (HDACs), both of which are important targets in cancer therapy. tandfonline.comnih.gov The structure of this compound, with its two distinct benzamide moieties, presents a unique scaffold that could be explored for dual-target inhibition or for developing ligands with high specificity and affinity for enzyme binding pockets. nih.govmdpi.com

Furthermore, as an aromatic oligoamide, the compound is significant in the study of molecular self-assembly and crystal engineering. The defined geometry and hydrogen bonding capabilities of the two amide linkages could direct the molecule to form predictable and stable supramolecular structures in the solid state. Understanding these interactions is crucial for designing new crystalline materials with desired optical or electronic properties.

Scope and Objectives of Academic Research on this compound

Given the novelty of this compound, academic research on this compound would likely encompass a foundational set of objectives aimed at fully characterizing its properties and exploring its potential applications.

A primary objective would be the development of an efficient and scalable synthesis . This would likely involve a multi-step process starting from p-phenylenediamine or a related precursor, followed by sequential acylation reactions to introduce the benzoyl and 4-methylbenzoyl groups. Optimization of reaction conditions to control selectivity and maximize yield would be a key research focus.

A second major objective would be its comprehensive physicochemical and structural characterization . This would involve utilizing a suite of analytical techniques:

Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and purity.

Crystallography: Single-crystal X-ray diffraction to determine the precise three-dimensional structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. This would also reveal crucial information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Following characterization, research would diverge to explore its potential applications. Key objectives would include:

Investigation in Materials Science: Research would aim to evaluate the thermal properties of the compound (e.g., melting point, decomposition temperature) to assess its stability. An important goal would be to investigate its utility as a monomer or additive in the creation of novel aromatic polyamides, with the objective of studying how its structure influences the mechanical and thermal properties of the resulting polymers. mdpi.comresearchgate.net

Exploration in Medicinal Chemistry: A significant research objective would be to screen the compound for biological activity. Based on its benzamide substructures, it would be a candidate for evaluation as an inhibitor of enzymes like PARPs or kinases. mdpi.comnih.gov This would involve in vitro assays to determine inhibitory potency (e.g., IC₅₀ values) and selectivity. Subsequent molecular docking studies could elucidate potential binding modes and guide the design of more potent analogues, forming the basis of a structure-activity relationship (SAR) study. nih.govmdpi.com

Supramolecular Chemistry Studies: An objective in this area would be to study its self-assembly behavior in various solvents and in the solid state to understand its potential to form well-defined nanostructures, gels, or liquid crystals. rsc.orguni-muenchen.de

Data Tables

Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₁₈N₂O₂ |

| Molecular Weight | 330.38 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 4 |

| XLogP3 | 4.3 (Estimated) |

Note: The properties listed above are calculated/predicted values based on the chemical structure, as experimental data is not widely available.

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule reveals two primary disconnection points at the C-N bonds of the amide groups. This suggests a convergent synthesis strategy involving the coupling of key building blocks.

Disconnection A (Outer Amide Bond): The most straightforward disconnection is at the amide bond involving the 4-methylbenzoyl group. This approach identifies N-(4-aminophenyl)benzamide and an activated form of 4-methylbenzoic acid, such as 4-methylbenzoyl chloride , as the immediate precursors. This strategy isolates the formation of each amide bond into a distinct synthetic step.

Disconnection B (Inner Amide Bond): Alternatively, disconnection of the internal benzamide linkage points to benzoyl chloride and a hypothetical N-(4-aminophenyl)-4-methylbenzamide intermediate. While chemically plausible, this route is often less practical due to the potential for competing reactions on the starting diamine.

Convergent Pathway: A more fundamental retrosynthetic approach involves disconnecting both amide bonds, leading back to a central diamine linker, 1,4-phenylenediamine , and two distinct acylating agents, benzoyl chloride and 4-methylbenzoyl chloride . This pathway necessitates a method for the selective and stepwise acylation of the diamine to avoid the formation of undesired bis-acylated byproducts. acs.org

Based on the availability of starting materials and the control over selectivity, the route beginning with the synthesis of the N-(4-aminophenyl)benzamide intermediate (from Disconnection A) is a common and reliable strategy. This approach sequentially builds the molecule, simplifying purification and characterization at each stage.

Established Synthetic Pathways for the this compound Core Structure

The construction of the this compound core is primarily achieved through the sequential formation of its two amide bonds. A widely adopted and effective pathway involves the initial synthesis of an amino-amide intermediate, which is then subjected to a second acylation step.

A prevalent synthetic route begins with the acylation of p-nitroaniline with benzoyl chloride. researchgate.netresearchgate.net This reaction forms N-(4-nitrophenyl)benzamide. The nitro group serves as a protected form of the amine, preventing di-acylation and allowing for the selective formation of the first amide bond. The subsequent step involves the reduction of the nitro group to a primary amine. This transformation is commonly achieved with high efficiency using reducing agents such as tin(II) chloride (SnCl₂·2H₂O) in ethanol or through catalytic hydrogenation with palladium on carbon (Pd/C). researchgate.netresearchgate.net This yields the key intermediate, N-(4-aminophenyl)benzamide. researchgate.net

The final step is the acylation of N-(4-aminophenyl)benzamide with 4-methylbenzoyl chloride. This reaction forms the second amide bond, completing the synthesis of this compound.

The formation of the amide bond is the cornerstone of this synthesis. The most common and direct method is the reaction between an amine and an acyl chloride, often referred to as the Schotten-Baumann reaction. mdpi.com This method is highly effective for synthesizing N-aryl amides. rsc.org

Acyl Chloride Method: Acyl chlorides, such as benzoyl chloride and 4-methylbenzoyl chloride, are highly reactive acylating agents. The reaction is typically performed in a suitable solvent like dichloromethane (DCM) or toluene, often in the presence of a base such as triethylamine (Et₃N) or pyridine to neutralize the hydrochloric acid byproduct. researchgate.netgoogle.com The reaction of an amine with an acyl chloride is generally rapid and proceeds to high yield at room temperature. researchgate.net

Carboxylic Acid Coupling Reagents: While not always necessary for reactive partners like acyl chlorides, direct coupling of a carboxylic acid (e.g., benzoic acid) with an amine can be achieved using various coupling reagents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) activate the carboxylic acid to facilitate nucleophilic attack by the amine. rsc.org More modern methods involve the in-situ generation of reactive phosphonium salts to activate the carboxylic acid. nih.gov

Alternative Pathways: Other innovative methods for amide bond formation include the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides nih.gov and one-pot syntheses from nitroarenes and acyl chlorides using iron dust as a reductant in water. rsc.org

Table 1: Comparison of Common Amide Bond Formation Methods

| Method | Activating Agent | Typical Conditions | Advantages | Disadvantages |

| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride from Carboxylic Acid | Amine, Base (e.g., Pyridine, Et₃N), Aprotic Solvent (e.g., DCM, THF) | High reactivity, fast reactions, high yields | Acyl chlorides can be moisture-sensitive; generates HCl byproduct |

| Carbodiimide Coupling | DCC, EDC | Carboxylic Acid, Amine, Solvent (e.g., DCM, DMF) | Mild conditions, good for sensitive substrates | Dicyclohexylurea byproduct can be difficult to remove; potential for epimerization |

| Phosphonium Salt Coupling | BOP, PyBOP | Carboxylic Acid, Amine, Base (e.g., DIPEA), Aprotic Solvent | High yields, low epimerization, effective for hindered substrates | Reagents can be expensive; byproducts need removal |

| CDI Coupling | 1,1'-Carbonyldiimidazole | Carboxylic Acid, Amine, Solvent (e.g., THF) | Byproducts (imidazole, CO₂) are easily removed | Acyl-imidazole intermediate can be less reactive than other activated forms |

While the primary strategy for synthesizing this compound involves coupling pre-functionalized aromatic rings, direct functionalization of the aromatic core can be considered for creating analogues. The electron-donating and -withdrawing nature of the amide substituents significantly influences the regioselectivity of electrophilic aromatic substitution.

The benzamido group is an ortho-, para-directing deactivator. Therefore, electrophilic substitution on the central N-phenylbenzamide ring would likely occur at the positions ortho to the benzamido group, though the reaction would be slower than on unsubstituted benzene. Conversely, the outer benzoyl and 4-methylbenzoyl rings are deactivated towards electrophilic substitution. Friedel-Crafts acylation, for example, is a powerful tool for introducing acyl groups onto aromatic rings but often requires a Lewis acid catalyst like aluminum chloride (AlCl₃) and is generally ineffective on strongly deactivated rings. frontiersin.org

An alternative strategy involves synthesizing the target molecule from pre-functionalized precursors. For instance, to introduce a substituent on the central ring, one could start with a substituted 1,4-phenylenediamine or a substituted p-nitroaniline. This approach offers greater control over the position and nature of the functional group.

Synthesis of Structurally Related N-Acylamide Derivatives and Analogues

The synthetic methodologies used for this compound are broadly applicable to a wide range of N-acylamide and N-substituted benzamide derivatives. researchgate.netnih.gov These syntheses are crucial in fields like medicinal chemistry for exploring structure-activity relationships. nih.gov

The electronic nature of substituents on both the acylating agent and the aniline derivative can significantly impact reaction rates and yields.

Effect on Acyl Chloride: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the benzoyl chloride ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease the reactivity of the acyl chloride, potentially requiring longer reaction times or heating. rsc.org

Effect on Aniline: The nucleophilicity of the amine is paramount. Electron-donating groups on the aniline ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the acylation reaction. In contrast, strong electron-withdrawing groups decrease the amine's nucleophilicity, making the reaction more difficult and sometimes requiring more forcing conditions. nih.gov

For the synthesis of this compound, the amine intermediate (N-(4-aminophenyl)benzamide) has a large, somewhat deactivating benzamido group. However, the amino group's nucleophilicity is generally sufficient for reaction with the activated 4-methylbenzoyl chloride.

Table 2: Predicted Substituent Effects on the Acylation of N-(4-aminophenyl)benzamide Analogues

| Substituent on 4-Methylbenzoyl Chloride (R¹) | Substituent on N-(4-aminophenyl)benzamide (R²) | Predicted Reaction Rate | Rationale |

| -NO₂ (Electron-Withdrawing) | -H | Faster | Increased electrophilicity of acyl chloride. |

| -OCH₃ (Electron-Donating) | -H | Slower | Decreased electrophilicity of acyl chloride. |

| -H | -OCH₃ (Electron-Donating on central ring) | Faster | Increased nucleophilicity of the amine. |

| -H | -Cl (Electron-Withdrawing on central ring) | Slower | Decreased nucleophilicity of the amine. |

For the achiral structure of this compound, stereoselectivity is not a concern. However, for analogues containing chiral centers, stereoselective synthetic methods would be necessary.

Regioselectivity is a critical consideration, particularly when starting from a symmetrical diamine like 1,4-phenylenediamine. Direct acylation of 1,4-phenylenediamine with a mixture of acylating agents would lead to a statistical mixture of products, including the desired compound, two different bis-acylated products, and unreacted starting material, creating a significant purification challenge.

To achieve regioselectivity, several strategies can be employed:

Sequential Protection-Acylation: One amino group of the diamine can be protected, followed by acylation of the unprotected amine. Deprotection and subsequent acylation with the second acyl chloride would yield the desired product.

Controlled Stoichiometry: Careful control of reaction conditions, such as using a large excess of the diamine and slowly adding one equivalent of the first acylating agent, can favor mono-acylation. acs.org The resulting mono-acylated product can then be isolated and reacted with the second acyl chloride. Methods using reagents like CDI or acyl imidazoles have been developed for the efficient mono-acylation of symmetrical diamines. acs.orgrsc.org

Electronic Differentiation: In unsymmetrical diamines, the inherent differences in the nucleophilicity of the amino groups can be exploited to achieve selective acylation at the more reactive site. rsc.org For symmetrical diamines like 1,4-phenylenediamine, this is not applicable.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-benzamidophenyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-15-7-9-17(10-8-15)21(25)23-19-13-11-18(12-14-19)22-20(24)16-5-3-2-4-6-16/h2-14H,1H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZNOZGZCSAFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystal Engineering and Solid State Analysis of N 4 Benzamidophenyl 4 Methylbenzamide and Its Supramolecular Assemblies

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Conformational Analysis

No single-crystal X-ray diffraction studies for N-(4-benzamidophenyl)-4-methylbenzamide were found. This information is essential for determining precise bond lengths, bond angles, and torsion angles, which define the molecule's three-dimensional shape and conformational preferences.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and π-Stacking Interactions

Without crystallographic data, it is impossible to definitively identify and analyze the specific intermolecular interactions that govern the supramolecular assembly of this compound in the solid state. A detailed description of hydrogen bonding networks and π-stacking interactions requires knowledge of the relative positioning of molecules within the crystal lattice.

Crystal Packing Architectures and Their Influence on Solid-State Organization

The arrangement of molecules in a crystal, or its packing architecture, dictates many of its physical properties. An analysis of these architectures for this compound cannot be performed without the crystal structure data.

Polymorphism and Co-crystallization Studies of this compound

There is no available research on the polymorphic forms or co-crystallization behavior of this compound. Such studies are critical for understanding the compound's solid-state diversity and for the targeted design of new crystalline materials with tailored properties.

Computational Chemistry and Theoretical Investigations of N 4 Benzamidophenyl 4 Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to calculate the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding reactivity and intermolecular interactions.

For N-(4-benzamidophenyl)-4-methylbenzamide, these calculations reveal how the electron density is distributed across the molecule. The molecular electrostatic potential (MEP) map, for instance, identifies regions that are electron-rich (negative potential, typically around the oxygen atoms of the amide groups) and electron-poor (positive potential, near the amide hydrogens). researchgate.net This information is vital for predicting how the molecule will interact with other molecules through electrostatic forces.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also key parameters. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. These quantities, along with other electronic descriptors like chemical potential and electrophilicity, can be used to build a comprehensive electronic profile of the compound. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters for a Benzamide (B126) Derivative This table presents typical parameters obtained from quantum chemical calculations for a representative benzamide structure, as specific data for this compound is not publicly available.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 4.5 D | Overall polarity of the molecule |

| Molecular Electrostatic Potential (MEP) | Red regions at C=O, Blue at N-H | Indicates sites for electrophilic and nucleophilic attack |

Conformational Analysis and Energy Landscape Mapping

This compound possesses several rotatable bonds, primarily the amide linkages and the bonds connecting the phenyl rings. This flexibility allows the molecule to adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable, low-energy conformations and to map the energy landscape that governs transitions between them. nih.gov

This process typically involves systematically rotating the flexible bonds and calculating the potential energy of each resulting structure using molecular mechanics force fields. This exploration helps to identify local and global energy minima, which correspond to the most probable conformations of the molecule in a given environment. The resulting energy landscape map illustrates the relative energies of different conformers and the energy barriers that must be overcome for the molecule to transition from one shape to another. nih.gov For molecules with amide backbones, such as oligoamides, this analysis can reveal predispositions for forming predictable, folded structures (foldamers). scispace.com Understanding the preferred conformations is crucial, as the 3D shape of a molecule dictates its ability to fit into binding sites and interact with other molecules. nih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates the type of data generated from a conformational analysis, showing hypothetical low-energy conformers and their relative stability.

| Conformer ID | Dihedral Angle 1 (C-N) | Dihedral Angle 2 (C-C) | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 (Global Min.) | 178° | 45° | 0.00 | 75.3 |

| Conf-2 | -175° | -48° | 1.25 | 12.1 |

| Conf-3 | 179° | 155° | 2.10 | 3.5 |

| Conf-4 | -5° | 50° | 2.80 | 1.2 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While conformational analysis provides a static picture of stable states, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the molecule's flexibility, internal motions, and interactions with its environment, such as a solvent. nih.gov

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and simulate its movements over nanoseconds or longer. These simulations, often using force fields like CHARMM, show how the molecule's conformation fluctuates around its energy minima and how it interacts with surrounding water molecules through hydrogen bonds and other forces. nih.govnih.gov The Root Mean Square Deviation (RMSD) of the molecule's atoms over time can be analyzed to assess the stability of its structure or its binding pose within a receptor. nih.gov Enhanced sampling techniques, such as metadynamics, can be used to explore larger conformational changes and overcome energy barriers more efficiently, providing a more complete picture of the molecule's dynamic landscape. researchgate.net

Table 3: Typical Parameters for a Molecular Dynamics Simulation Setup This table outlines a standard setup for an MD simulation of a small molecule like this compound.

| Parameter | Specification | Purpose |

| Force Field | CHARMM36 | Defines the potential energy function for atoms and bonds. nih.gov |

| Solvent Model | TIP3P Water | Explicitly models the solvent environment. nih.gov |

| System Size | ~5000 atoms | Includes the solute and a sufficient number of solvent molecules. |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Analysis Metrics | RMSD, Hydrogen Bonds, Solvent Accessible Surface Area | Quantifies stability, interactions, and solvent exposure. |

In Silico Prediction of Molecular Recognition and Binding Sites (Non-clinical context)

Molecular docking is a primary in silico technique used to predict how a molecule (a ligand) might bind to a receptor's binding site. In a non-clinical context, this can be used to understand potential interactions with various proteins or macromolecules. The process involves placing the 3D structure of this compound into a defined binding pocket and using a scoring function to evaluate and rank the most likely binding poses.

The prediction focuses on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. researchgate.net For this compound, the amide groups are potential hydrogen bond donors and acceptors, while the phenyl rings provide surfaces for hydrophobic and π-π stacking interactions. Docking studies can generate hypotheses about which parts of the molecule are most important for binding and how its structure might be modified to enhance or alter these interactions. nih.gov These computational predictions provide valuable, though not definitive, insights into the molecule's potential for molecular recognition. researchgate.net

Table 4: Predicted Interactions for this compound in a Hypothetical Binding Site This table shows a typical output from a molecular docking simulation, detailing the predicted non-covalent interactions.

| Molecular Moiety | Interacting Residue (Hypothetical) | Interaction Type | Predicted Distance (Å) |

| Benzamide C=O | Lysine (NH3+) | Hydrogen Bond | 2.9 |

| Amide N-H | Aspartate (COO-) | Hydrogen Bond | 3.1 |

| 4-methylphenyl ring | Leucine | Hydrophobic | 3.8 |

| Benzamidophenyl ring | Phenylalanine | π-π Stacking | 4.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Acylamide Series (Focus on physicochemical parameters and molecular interactions)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific activity, which could be a physicochemical property or a biological response. youtube.comwseas.com For a series of N-acylamides, a QSAR model would be built to predict the activity based on calculated molecular descriptors. mdpi.com

The process involves calculating a wide range of descriptors for each molecule in the series. These descriptors quantify various aspects of the molecule's structure and properties:

Physicochemical Parameters: These include lipophilicity (logP), molecular weight, and topological polar surface area (TPSA). mlsu.ac.inresearchgate.net

Electronic Descriptors: Derived from quantum calculations, these include HOMO/LUMO energies and partial charges on atoms. mdpi.com

Steric/Topological Descriptors: These describe the size, shape, and connectivity of the molecule. mdpi.com

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like random forest, are then used to build a model that finds the best correlation between a subset of these descriptors and the observed activity. mdpi.comfrontiersin.org The resulting QSAR equation can help identify which molecular properties and interactions are most critical for the activity of the N-acylamide series and can be used to predict the activity of new, unsynthesized compounds. youtube.com

Table 5: Relevant Physicochemical Descriptors for a QSAR Model of an N-Acylamide Series This table lists key descriptors and their importance in developing a QSAR model.

| Descriptor | Description | Relevance in QSAR |

| LogP | Octanol-water partition coefficient | Measures lipophilicity, affecting membrane transport and hydrophobic interactions. mlsu.ac.in |

| TPSA | Topological Polar Surface Area | Relates to hydrogen bonding potential and permeability. |

| Molecular Weight | Mass of the molecule | Influences size and diffusion properties. |

| Hydrogen Bond Donors/Acceptors | Count of H-bond sites | Critical for specific interactions with biological targets. |

| Number of Rotatable Bonds | A measure of molecular flexibility | Affects conformational entropy and fit into a binding site. |

| Hammett Constant (σ) | Electronic effect of substituents | Quantifies electron-donating or -withdrawing properties. mlsu.ac.in |

Investigation of Molecular Interactions and Biochemical Activities in Vitro for N 4 Benzamidophenyl 4 Methylbenzamide

Ligand-Protein Binding Studies (Excluding therapeutic efficacy)

No information is publicly available regarding the ligand-protein binding properties of N-(4-benzamidophenyl)-4-methylbenzamide.

In Vitro Binding Assays with Purified Target Proteins

There are no published studies detailing in vitro binding assays conducted with this compound and any purified target proteins.

Enzyme Inhibition Kinetics and Mechanism Determination (In Vitro)

Data on the enzyme inhibition kinetics and the mechanism of action for this compound are not available in the public domain.

Exploration of Potential Molecular Targets within Specific Biological Pathways (e.g., Kinases, HDACs)

No research has been identified that explores the potential molecular targets of this compound within biological pathways such as those involving kinases or histone deacetylases (HDACs). While related benzamide (B126) structures have shown activity against these targets, no such data exists for the specified compound.

Inhibition Profiling Against Specific Enzyme Panels (In Vitro)

There are no publicly available in vitro inhibition profiles of this compound against any panels of enzymes.

Mechanistic Studies of Molecular Interaction at the Binding Site

Mechanistic studies, including molecular docking and other computational analyses detailing the interaction of this compound at a protein binding site, have not been published.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Correlation of Structural Modifications with In Vitro Binding Affinity

The in vitro binding affinity of this compound analogs has been a subject of significant investigation, particularly in the context of their potential as protein kinase inhibitors. Research has systematically explored how structural alterations to the core molecule impact its inhibitory activity against various kinases and cancer cell lines.

A key design strategy in the development of potent kinase inhibitors involves the retention of a core structural motif while introducing diverse substituents to probe the chemical space of the target's binding site. In a notable study, a series of new 4-methylbenzamide (B193301) derivatives were synthesized with the core idea of preserving an N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone. nih.gov This backbone is structurally analogous to this compound. The primary structural modifications involved the substitution of the methyl group of the 4-methylbenzamide with various purine (B94841) derivatives. nih.gov

The in vitro cytotoxic activity of these synthesized compounds was evaluated against a panel of human cancer cell lines, revealing important structure-activity relationships (SAR). The data, summarized in the table below, demonstrates how different purine substitutions on the 4-methylbenzamide scaffold influence the half-maximal inhibitory concentration (IC₅₀).

Table 1: In Vitro Cytotoxic Activity of N-(3-(substituted-purinyl)methyl-benzamido)phenyl Analogs

| Compound ID | Purine Substituent (R) | K562 (IC₅₀, µM) | HL-60 (IC₅₀, µM) | OKP-GS (IC₅₀, µM) |

|---|---|---|---|---|

| 7 | 2,6-dichloro-9H-purine | 2.27 | 1.42 | 4.56 |

| 10 | 2-chloro-6-methoxy-9H-purine | 2.53 | 1.52 | 24.77 |

| 13 | 2-chloro-9H-purine | >50 | >50 | 12.5 |

| 14 | 6-methoxy-9H-purine | >50 | >50 | 18.2 |

Data sourced from a study on new 4-methylbenzamide derivatives as potential protein kinase inhibitors. nih.gov

The results indicate that the nature of the substituent on the purine ring significantly affects the cytotoxic potency. For instance, compound 7 , featuring a 2,6-dichloro-substituted purine, exhibited potent activity against K562, HL-60, and OKP-GS cancer cell lines with IC₅₀ values of 2.27 µM, 1.42 µM, and 4.56 µM, respectively. nih.gov Similarly, compound 10 , with a 2-chloro-6-methoxy-purine, also showed strong activity against K562 and HL-60 cell lines. nih.gov In contrast, compounds 13 and 14 , which lack a substituent at the 6-position or the 2-position of the purine ring respectively, displayed significantly reduced or no activity against the same cell lines. nih.gov This suggests that substitution at both the C2 and C6 positions of the purine moiety is crucial for potent cytotoxic activity.

Furthermore, the inhibitory activity of these compounds was assessed against specific receptor tyrosine kinases. This provides a more direct measure of their binding affinity to molecular targets.

Table 2: In Vitro Kinase Inhibitory Activity of N-(3-(substituted-purinyl)methyl-benzamido)phenyl Analogs

| Compound ID | % Inhibition at 1 µM (PDGFRα) | % Inhibition at 1 µM (PDGFRβ) |

|---|---|---|

| 7 | 45 | 40 |

| 9 | 36 | 38 |

| 10 | 41 | 42 |

Data represents the percentage of enzymatic activity inhibition at a 1 µM concentration of the compound. nih.gov

The data reveals that compounds 7 , 9 , and 10 exhibit moderate inhibitory activity against both PDGFRα and PDGFRβ at a concentration of 1 µM. nih.gov This reinforces the SAR observed in the cytotoxicity assays, where the substitution pattern on the purine ring dictates the biological response. The flexible 4-methylbenzamide linker appears to position the purine moiety effectively within the kinase binding site, allowing for these interactions. nih.gov

Elucidation of Key Pharmacophoric Features for Molecular Recognition

The molecular recognition of this compound and its analogs by protein kinases is governed by a set of key pharmacophoric features. These features are the essential three-dimensional arrangement of functional groups that are necessary for a molecule to interact with its biological target and elicit a response. For kinase inhibitors, these features often mimic the binding of the natural substrate, ATP.

The design of the aforementioned 4-methylbenzamide derivatives was guided by the pharmacophoric properties of known type 2 kinase inhibitors. nih.gov Type 2 inhibitors bind to the inactive conformation of a kinase, often extending into an adjacent allosteric pocket. nih.gov The key pharmacophoric features identified for this class of compounds include:

A Heterocyclic Moiety: This part of the molecule, in this case, the substituted purine, is designed to occupy the adenine-binding region of the ATP pocket. It typically forms crucial hydrogen bonds with the hinge region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. nih.gov

A Hydrophobic Moiety: This region of the inhibitor is responsible for occupying a hydrophobic pocket, often an allosteric site, which is accessible in the inactive (DFG-out) conformation of the kinase. The N-phenyl portion of the this compound scaffold contributes to this interaction.

A Linker Group: A linker, such as the 4-methylbenzamide group, connects the heterocyclic and hydrophobic moieties. The flexibility and geometry of this linker are critical for orienting the other pharmacophoric elements correctly within the binding site to achieve high-affinity binding. nih.gov

Advanced Analytical Techniques and Method Development for N 4 Benzamidophenyl 4 Methylbenzamide Research

Chromatographic Methods for Purification and Purity Assessment in Research Settings

Chromatographic techniques are indispensable tools in the synthesis of N-(4-benzamidophenyl)-4-methylbenzamide, facilitating both the purification of the final product and the assessment of its purity. These methods are adept at separating the target compound from unreacted starting materials, byproducts, and other impurities.

Thin Layer Chromatography (TLC) is a fundamental technique often used to monitor the progress of the synthesis of benzamide (B126) derivatives. For instance, in the synthesis of structurally similar N-(4-sulfamoylphenyl)benzamide derivatives, TLC is employed to track the reaction's progression. researchgate.net A common mobile phase for such compounds is a mixture of chloroform (B151607) and methanol (B129727) (9:1 v/v), with visualization of the separated spots achieved under ultraviolet (UV) light or by using iodine vapors. researchgate.net This method provides a rapid and effective way to determine the optimal reaction time and to get a preliminary indication of the product's purity.

Column Chromatography is the standard method for the purification of this compound on a laboratory scale. Following the synthesis, the crude product is typically subjected to column chromatography to isolate the desired compound. For related benzamide structures, silica (B1680970) gel is the most commonly used stationary phase. researchgate.net The choice of eluent is critical for achieving good separation. A gradient of n-heptane and ethyl acetate (B1210297) has been shown to be effective for the purification of some N-methyl benzamide derivatives. researchgate.net The fractions collected from the column are then analyzed, often by TLC, to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is a common mode of analysis for such compounds. While specific methods for the target compound are not widely published, methods for analogous compounds provide a strong basis for development. For example, an isocratic RP-HPLC method for the simultaneous determination of N-phenylbenzamide and its precursors utilizes a C18 column with a mobile phase consisting of a 50:50 mixture of acetonitrile (B52724) and a 10mM sodium acetate buffer (pH 5). nih.gov Detection is typically carried out using a UV detector. nih.gov For quantitative analysis, method validation according to the International Conference on Harmonization (ICH) guidelines is essential to ensure linearity, accuracy, precision, and robustness. nih.gov

Below is an interactive data table summarizing typical chromatographic conditions for related benzamide derivatives, which can be adapted for this compound.

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Application | Reference |

| TLC | Silica Gel GF | Chloroform:Methanol (9:1) | UV light, Iodine Vapors | Reaction Monitoring | researchgate.net |

| Column Chromatography | Silica Gel | n-heptane/Ethyl Acetate (gradient) | - | Purification | researchgate.net |

| RP-HPLC | C18 | Acetonitrile:10mM Sodium Acetate Buffer (pH 5) (50:50) | UV (254 nm) | Purity Assessment, Reaction Rate Determination | nih.gov |

Hyphenated Techniques for Online Analysis and Reaction Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer powerful capabilities for online analysis and real-time reaction monitoring in the synthesis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier technique for the analysis of complex reaction mixtures and for the identification of impurities. An LC-MS method developed for the determination of impurities in diarylpyrazole derivatives, for instance, employed a phenyl column with a gradient elution of an ammonium (B1175870) acetate buffer and methanol. scitepress.org The mass spectrometer, often using an electrospray ionization (ESI) source, provides molecular weight information and fragmentation patterns, which are crucial for the structural elucidation of the main product and any byproducts. scitepress.org The development of a sensitive and selective LC-MS method is vital for controlling the quality of this compound during its synthesis and for subsequent stability studies.

The table below outlines a representative LC-MS method for related compounds that could be adapted for the analysis of this compound.

| Parameter | Condition |

| LC Column | Phenyl column (e.g., Inertsil Ph-3) |

| Mobile Phase A | 0.01 mol/L Ammonium Acetate Buffer (pH 4.0) |

| Mobile Phase B | Methanol |

| Elution | Gradient |

| Flow Rate | 0.5 mL/min |

| MS Ion Source | Electrospray Ionization (ESI) |

| Ion Mode | Positive |

Spectroscopic Techniques for Real-Time Interaction Studies

Spectroscopic techniques are pivotal for the in-situ and real-time investigation of molecular interactions and reaction kinetics during the synthesis and study of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for real-time reaction monitoring. Flow NMR, where the reaction mixture is circulated through an NMR spectrometer, allows for the continuous acquisition of spectra. nih.gov This provides detailed kinetic and mechanistic information about the reaction as it happens. For instance, the formation of the amide bond in this compound could be monitored by observing the change in the chemical shifts of the protons and carbons of the reacting functional groups. While not specific to this compound, the development of stopped-flow benchtop NMR systems has made real-time monitoring more accessible and convenient for a wide range of chemical reactions. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy can also be employed for real-time analysis. By using an attenuated total reflectance (ATR) probe immersed in the reaction vessel, FTIR spectra can be collected continuously. This allows for the monitoring of the disappearance of the characteristic vibrational bands of the reactants (e.g., the amine N-H stretch and the carbonyl C=O stretch of an activated carboxylic acid derivative) and the appearance of the amide bands in the product.

While specific real-time interaction studies for this compound are not extensively documented, the application of these advanced spectroscopic methods is a frontier in understanding the dynamics of its formation and its potential interactions with other molecules. The insights gained from such studies are crucial for the rational design of synthetic routes and for exploring the compound's potential applications.

Conclusion and Future Perspectives in Research on N 4 Benzamidophenyl 4 Methylbenzamide

Summary of Key Academic Findings

A comprehensive review of existing scientific literature reveals no specific academic findings for the compound N-(4-benzamidophenyl)-4-methylbenzamide. There are no published studies detailing its synthesis, characterization, or investigation of its chemical and physical properties.

Emerging Research Avenues and Unaddressed Questions

The lack of existing data presents a clear opportunity for foundational research into this compound. The primary unaddressed questions that could form the basis of future research include:

Synthesis: Developing and optimizing a reliable synthetic route to produce this compound in good yield and purity. This would likely involve the amidation of 4-aminobenzanilide with 4-methylbenzoyl chloride or a related coupling reaction.

Spectroscopic and Physicochemical Characterization: Once synthesized, the compound would require thorough characterization using modern analytical techniques.

| Analytical Technique | Information to be Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would be essential to confirm the chemical structure and connectivity of the atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. |

| Infrared (IR) Spectroscopy | To identify the characteristic functional groups, such as the amide C=O and N-H stretching vibrations. |

| Melting Point and Solubility | To determine basic physical properties. |

| X-ray Crystallography | To determine the precise three-dimensional arrangement of atoms in the solid state. |

Computational Modeling: In the absence of experimental data, computational studies could predict the molecule's geometry, electronic properties, and potential for intermolecular interactions.

Broader Implications for Chemical Biology and Material Science (Non-clinical)

Given that the core structure contains two amide linkages and aromatic rings, one could hypothesize potential, yet unproven, applications that might drive future research:

Material Science: The rigid, aromatic structure of this compound suggests it could be investigated as a building block for novel polymers or supramolecular assemblies. The presence of hydrogen bond donors and acceptors (the amide groups) could lead to materials with interesting thermal or mechanical properties.

Chemical Biology: Many benzamide (B126) derivatives are known to interact with biological systems. Future research could explore if this compound exhibits any affinity for specific proteins or enzymes, although this is purely speculative without any supporting data.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-benzamidophenyl)-4-methylbenzamide with high purity?

The synthesis typically involves coupling 4-methylbenzoic acid derivatives with 4-aminobenzamide intermediates. Key steps include:

- Coupling agents : Use dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst to activate carboxylic acids .

- Solvent optimization : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere to minimize hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and absence of unreacted intermediates. Key signals include aromatic protons (δ 7.2–8.1 ppm) and amide N–H (δ 10.2–10.5 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (theoretical C₂₁H₁₈N₂O₂: 330.14 g/mol). Fragmentation patterns distinguish positional isomers .

- FT-IR : Amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N–H bend, ~1550 cm⁻¹) bands confirm successful coupling .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

- Software tools : Use SHELXL for refinement, leveraging its robustness in handling twinned or high-resolution data. Validate with R-factor convergence (<5%) and electron density maps .

- Data cross-check : Compare experimental XRD patterns with computational predictions (e.g., Mercury CSD) to identify lattice mismatches .

- Thermal analysis : Differential Scanning Calorimetry (DSC) detects polymorphic forms that may cause diffraction discrepancies .

Advanced: What computational strategies predict the biological interactions of this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases, GPCRs). Use PubChem3D conformers (CID: [insert]) for ligand preparation .

- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories. Analyze RMSD and hydrogen-bonding networks .

- ADMET prediction : SwissADME evaluates pharmacokinetics (e.g., logP ~3.2, BBB permeability) to prioritize in vitro testing .

Advanced: How can reaction yields be optimized for large-scale synthesis?

- Continuous flow reactors : Enhance mixing and heat transfer, reducing side products (e.g., hydrolyzed amides) compared to batch methods .

- Catalyst screening : Test alternatives to DMAP (e.g., polymer-supported catalysts) for recyclability and reduced purification steps .

- DoE (Design of Experiments) : Statistically optimize temperature (70–90°C), stoichiometry (1:1.2 acid/amine), and reaction time (6–12 hrs) .

Basic: What are the stability considerations for storing this compound?

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the benzamide moiety .

- Moisture control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the amide bond .

- Long-term stability : Periodic HPLC analysis (C18 column, acetonitrile/water) monitors degradation products .

Advanced: How to analyze potential enzyme inhibition mechanisms using this compound?

- Kinetic assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenases) with IC₅₀ determination .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, kₑ) to immobilized enzyme targets .

- X-ray crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to resolve binding modes at 2.0 Å resolution .

Basic: What solvents are compatible with this compound in biological assays?

- Polar aprotic solvents : DMSO (≤1% v/v in cell culture) or DMF for stock solutions .

- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 to enhance solubility .

Advanced: How to address low reproducibility in biological activity studies?

- Batch variability : Characterize multiple synthetic batches via LC-MS and ¹H NMR to ensure consistency .

- Cell line validation : Use STR profiling to confirm identity and minimize off-target effects .

- Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) to benchmark assay performance .

Advanced: What strategies validate the compound’s role in multi-target drug discovery?

- Network pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to identify off-target effects .

- Proteomics : SILAC-based mass spectrometry quantifies changes in protein expression post-treatment .

- In vivo models : Zebrafish xenografts assess efficacy and toxicity before murine trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.